1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[222]OCTAN-1-IUM is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide derivatives . The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of benzyl derivatives .
Scientific Research Applications
1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor in the synthesis of 1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM.
N-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium (MDNI): Similar in structure but with different functional groups, used in optical rectification.
Uniqueness
1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is unique due to its specific combination of a nitrophenyl group and a bicyclic structure. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H17N2O3+ |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H17N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11H,5-10H2/q+1 |
InChI Key |
ZZVZNVWBYXKUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(=O)C2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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